molecular formula C15H18F2N6O7S2 B131810 Flomoxef CAS No. 99665-00-6

Flomoxef

Numéro de catalogue B131810
Numéro CAS: 99665-00-6
Poids moléculaire: 496.5 g/mol
Clé InChI: UHRBTBZOWWGKMK-DOMZBBRYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Flomoxef is a semisynthetic oxacephem antibiotic . It was developed by Shionogi and has been classified either as a second-generation or fourth-generation cephalosporin . It was patented in 1982 and approved for medical use in 1988 under the trade name Flumarin . Flomoxef exhibits activity against epidermides, streptococci, propionibacteria, and both methicillin-resistant and -susceptible Staphylococcus aureus .


Synthesis Analysis

The synthesis of Flomoxef involves a reaction that is cooled to 0-5°C after terminating. The Flomoxef acid solution obtained is classified into 5 parts, separately added into 750ml ether, and variable concentrations NaCl aqueous solution 200ml . More detailed information about the synthesis process can be found in the patent .


Molecular Structure Analysis

Flomoxef has a molecular formula of C15H18F2N6O7S2 and a molecular weight of 496.5 g/mol . The structure includes a 7-β-difluoromethyl-thioacetamido side chain, a methylthiadiazolethiol group, and a N-methyltetrazolethiol group .


Chemical Reactions Analysis

Flomoxef is a beta-lactam antibiotic with oxygen substituted for sulfur and the 7-α-methoxy group in the cephalosporin core . More detailed information about the chemical reactions of Flomoxef can be found in the referenced paper .


Physical And Chemical Properties Analysis

Flomoxef has a molecular formula of C15H18F2N6O7S2 and a molecular weight of 496.5 g/mol . More detailed information about the physical and chemical properties of Flomoxef can be found in the referenced sources .

Applications De Recherche Scientifique

Urinary Tract Infections (UTIs)

Flomoxef demonstrates potent activity against ESBL-producing Enterobacterales, making it a valuable option for treating UTIs caused by these resistant pathogens . The pharmacokinetic/pharmacodynamic (PK/PD) analysis suggests that maintaining a target of 70% time above the minimum inhibitory concentration (T > MIC) is associated with bactericidal effects. Optimal dosages vary based on renal function:

Carbapenem-Sparing Strategy

Given the rise in carbapenem-resistant organisms, Flomoxef offers an alternative to carbapenems for UTIs caused by ESBL-producing bacteria. Its in vitro efficacy against these pathogens suggests its potential as a carbapenem-sparing agent .

Safety And Hazards

When handling Flomoxef, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBTBZOWWGKMK-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048845
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flomoxef

CAS RN

99665-00-6
Record name Flomoxef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99665-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flomoxef [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flomoxef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11935
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Flomoxef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLOMOXEF
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flomoxef
Reactant of Route 2
Flomoxef
Reactant of Route 3
Reactant of Route 3
Flomoxef
Reactant of Route 4
Flomoxef
Reactant of Route 5
Reactant of Route 5
Flomoxef
Reactant of Route 6
Flomoxef

Q & A

Q1: How does flomoxef exert its antibacterial effect?

A: Flomoxef, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , ] By binding to these enzymes, flomoxef disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.

Q2: What are the structural features of flomoxef?

A: Flomoxef is characterized by its oxacephem core structure, distinguished by an oxygen atom replacing the sulfur atom found in traditional cephalosporins. [, ] It also possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) side chain at the 3'-position and a difluoromethylthioacetamide group at the 7β-position. []

Q3: How is flomoxef absorbed and distributed in the body?

A: Flomoxef is administered intravenously or intramuscularly and exhibits good tissue penetration. [, ] Studies have shown its distribution into various tissues, including liver, bone, and middle ear mucosa. [, , ]

Q4: What is the primary route of elimination for flomoxef?

A: Flomoxef is primarily excreted unchanged through the kidneys. [] This makes dosage adjustments necessary in patients with impaired renal function. [, ]

Q5: How do the pharmacokinetic properties of flomoxef change in elderly patients?

A: Elderly patients tend to exhibit prolonged flomoxef half-life, lowered clearance, and elevated area under the curve compared to younger individuals. [] This suggests slower metabolism and elimination in the elderly.

Q6: Is flomoxef effective against extended-spectrum β-lactamase (ESBL)-producing bacteria?

A: Flomoxef has shown promising in vitro and in vivo activity against some ESBL-producing Enterobacteriaceae, particularly those carrying CTX-M-type ESBLs. [, , , , ] This makes it a potential alternative to carbapenems in specific clinical settings.

Q7: What types of infections has flomoxef been studied in?

A: Flomoxef has been investigated in various infections, including bloodstream infections, urinary tract infections, surgical site infections, and neonatal sepsis. [, , , , , , ]

Q8: Are there any advantages to using flomoxef over other antibiotics, such as carbapenems?

A: In certain settings, flomoxef presents potential advantages as a carbapenem-sparing agent, particularly for infections caused by susceptible ESBL-producing bacteria. [, , ] Additionally, unlike some other β-lactams, flomoxef has not been associated with significant hemostatic defects. []

Q9: What are the known mechanisms of resistance to flomoxef?

A: Resistance to flomoxef can emerge through various mechanisms, including the production of certain β-lactamases (e.g., metallo-β-lactamases, AmpC β-lactamases), porin mutations leading to reduced permeability, and overexpression of efflux pumps. [, , ]

Q10: Is there a risk of developing cross-resistance between flomoxef and other antibiotics?

A: Yes, cross-resistance between flomoxef and other β-lactam antibiotics, particularly those with similar mechanisms of action, is possible. [, ] This highlights the importance of susceptibility testing before initiating treatment.

Q11: Are there specific patient populations where flomoxef use warrants caution?

A: Caution is advised when administering flomoxef to patients with a history of hypersensitivity to β-lactam antibiotics or those with pre-existing liver dysfunction. [, ]

Q12: Are there ongoing studies exploring novel flomoxef combinations?

A: Yes, ongoing research investigates the efficacy of flomoxef in combination with other antibiotics, such as fosfomycin and amikacin, for treating neonatal sepsis in resource-limited settings. [, , ] These combinations aim to address the rising threat of multidrug-resistant bacteria.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.